Capromab pendetide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Capromab pendetide is a monoclonal antibody that is used in the diagnosis and treatment of prostate cancer. It is a radiolabeled antibody that binds to prostate-specific membrane antigen (PSMA), a protein that is found on the surface of prostate cancer cells.

Wirkmechanismus

Capromab pendetide binds specifically to Capromab pendetide, a protein that is overexpressed on the surface of prostate cancer cells. Capromab pendetide is a type II transmembrane glycoprotein that is involved in the metabolism of folate and glutamate. Capromab pendetide binds to the extracellular domain of Capromab pendetide and is internalized by the cancer cells. The radiolabeled capromab pendetide emits radiation that damages the DNA of the cancer cells, leading to their death.

Biochemical and Physiological Effects

Capromab pendetide has been shown to have high affinity and specificity for Capromab pendetide, with minimal binding to other tissues. The radiolabeled capromab pendetide is rapidly cleared from the blood and excreted by the kidneys. The radiation emitted by the radiolabeled capromab pendetide has a short range, limiting the damage to surrounding healthy tissue. Capromab pendetide has been shown to be safe and well-tolerated in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

Capromab pendetide has several advantages for lab experiments. It is a highly specific and sensitive tool for detecting and monitoring prostate cancer. It can be used to study the expression and function of Capromab pendetide in prostate cancer cells. It can also be used as a targeted therapy to deliver radiation to prostate cancer cells.

However, there are also limitations to the use of capromab pendetide in lab experiments. It is a radiolabeled antibody that requires specialized equipment and facilities for handling and disposal. It is also expensive and time-consuming to synthesize and radiolabel.

Zukünftige Richtungen

There are several future directions for research on capromab pendetide. One area of research is the development of new radiolabeled antibodies that target other biomarkers in prostate cancer, such as prostate-specific antigen (PSA) or androgen receptor (AR). Another area of research is the optimization of the synthesis and radiolabeling methods for capromab pendetide, to improve its efficiency and reduce its cost. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of capromab pendetide in larger patient populations.

Synthesemethoden

Capromab pendetide is synthesized by conjugating a chelator molecule, DTPA, to the monoclonal antibody, 7E11. DTPA is a chelating agent that binds to radioactive isotopes such as indium-111 or iodine-131. The radiolabeled capromab pendetide is then administered to patients, and its uptake by prostate cancer cells is visualized using imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET).

Wissenschaftliche Forschungsanwendungen

Capromab pendetide has been extensively studied in preclinical and clinical trials for its diagnostic and therapeutic applications in prostate cancer. In diagnostic imaging, capromab pendetide is used to detect the presence and extent of prostate cancer, as well as to monitor the response to treatment. In therapeutic applications, capromab pendetide is used as a targeted therapy to deliver radiation to prostate cancer cells, while sparing surrounding healthy tissue.

Eigenschaften

CAS-Nummer |

145464-28-4 |

|---|---|

Produktname |

Capromab pendetide |

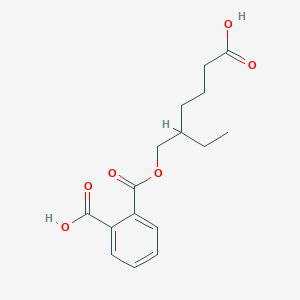

Molekularformel |

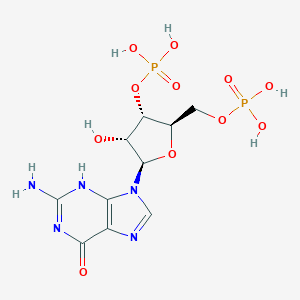

C10H15N5O11P2 |

Molekulargewicht |

443.2 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |

InChI-Schlüssel |

XYVNHPYNSPGYLI-UUOKFMHZSA-N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)